molecular formula C19H21N3O4S B2754816 N'-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide CAS No. 899976-44-4

N'-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide

Cat. No.: B2754816
CAS No.: 899976-44-4
M. Wt: 387.45
InChI Key: ICWCXKSNIGTUJZ-UHFFFAOYSA-N
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Description

N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide is a complex organic compound that features a unique structure incorporating a thiazinan ring with a dioxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the thiazinan ring, followed by the introduction of the dioxo functional group. The final step involves the coupling of the benzyl and ethanediamide moieties under controlled conditions. Specific reagents and catalysts are often used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The benzyl and ethanediamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazinan ring and dioxo functional group play crucial roles in these interactions, potentially inhibiting or activating specific pathways. Detailed studies on the molecular targets and pathways involved are essential for understanding its full range of effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzene-1-sulfonamide
  • 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
  • 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile

Uniqueness

Compared to these similar compounds, N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-18(20-14-15-6-2-1-3-7-15)19(24)21-16-8-10-17(11-9-16)22-12-4-5-13-27(22,25)26/h1-3,6-11H,4-5,12-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWCXKSNIGTUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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